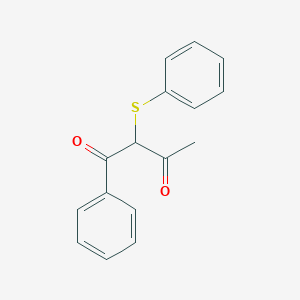

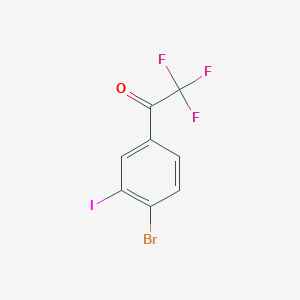

![molecular formula C20H21FN2OS B2684610 4-fluoro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 893790-03-9](/img/structure/B2684610.png)

4-fluoro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Biginelli reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .Molecular Structure Analysis

The molecular structure of similar compounds often involves a nitrogen-based hetero-aromatic ring .Chemical Reactions Analysis

In DMSO and DMF, the resulting compounds from the Biginelli reaction undergo oxadiazocine ring opening .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structures and functional groups .Applications De Recherche Scientifique

Synthesis and Characterization of Fluorinated Membranes

One application involves the synthesis and characterization of a fluorinated poly(aryl ether oxadiazole)s (FPAEO) for use in anion exchange membranes (AEMs). These membranes demonstrate higher conductivity, better mechanical properties, and dimensional stability, making them suitable for alkaline electrolyte membrane fuel cells (AEMFCs) (Wang et al., 2013).

Anticancer Activity of Oxadiazole Derivatives

Another significant application is in medicinal chemistry, where novel 3,5-disubstituted 1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their anticancer activity in an EAC animal model. These compounds have shown significant tumor growth inhibition and suggest the potential of oxadiazoles as anticancer molecules (Dash et al., 2011).

Development of Molecular Wires

Fluorinated compounds have also been utilized in the development of molecular wires. For example, 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents have been synthesized for their potential in pi-conjugated systems. These materials are studied for their redox, structural, and optoelectronic properties, highlighting their application in electronic and photonic devices (Wang et al., 2006).

Antimicrobial and Antitumor Activities

Compounds with the oxadiazole ring have been synthesized for their antimicrobial and antitumor activities. For instance, new Mannich bases bearing the 1,3,4-oxadiazoline ring system were created and showed promising antimicrobial activities, indicating their potential in developing new antibacterial agents (JagadeeshPrasad et al., 2015).

Synthesis and Applications in Proton Exchange Membranes

Research has also been conducted on synthesizing functionalized fluorinated poly(arylene ether oxadiazole)(FPAEO) based cross-linked anion exchange membranes (AEMs) for use in alkaline fuel cells. These membranes show promising conductivity and methanol permeability, making them suitable for fuel cell applications (Xuefe, 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

4-fluoro-9-methyl-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2OS/c1-12(2)13-4-7-15(8-5-13)23-19(25)22-17-11-20(23,3)24-18-9-6-14(21)10-16(17)18/h4-10,12,17H,11H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVDQEAIUSQUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

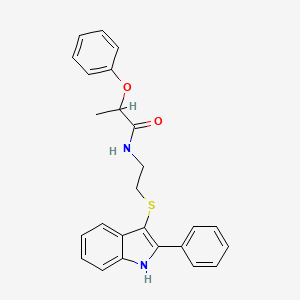

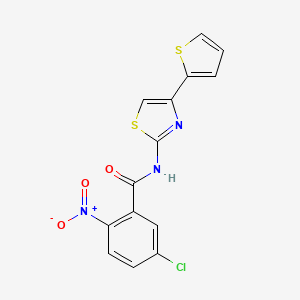

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2684531.png)

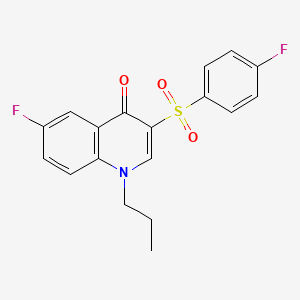

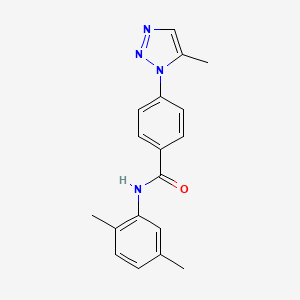

![4-(3-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2684533.png)

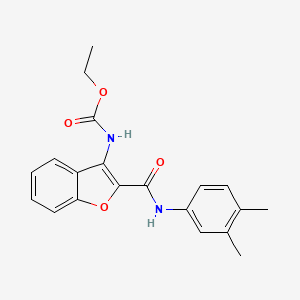

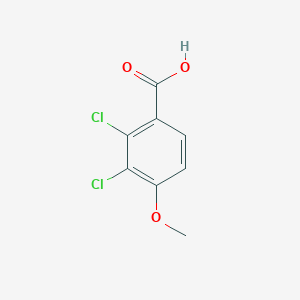

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2684539.png)

![3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2684540.png)

![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)